4-(3-methylbutyl)benzenesulfonyl Chloride

Medicinal Chemistry Building Block Synthesis Procurement

4-(3-Methylbutyl)benzenesulfonyl chloride (CAS: 121042-48-6) is an aromatic sulfonyl chloride classified as a research intermediate and sulfonylating agent. It features a benzenesulfonyl chloride core para-substituted with a branched five-carbon 3-methylbutyl (isoamyl) chain.

Molecular Formula C11H15ClO2S
Molecular Weight 246.75
CAS No. 121042-48-6
Cat. No. B2653844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methylbutyl)benzenesulfonyl Chloride
CAS121042-48-6
Molecular FormulaC11H15ClO2S
Molecular Weight246.75
Structural Identifiers
SMILESCC(C)CCC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H15ClO2S/c1-9(2)3-4-10-5-7-11(8-6-10)15(12,13)14/h5-9H,3-4H2,1-2H3
InChIKeyTZWTVBUSXZKFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylbutyl)benzenesulfonyl Chloride: A Branched Alkyl Sulfonyl Chloride Intermediate for Tailored Hydrophobicity in Sulfonamide Synthesis


4-(3-Methylbutyl)benzenesulfonyl chloride (CAS: 121042-48-6) is an aromatic sulfonyl chloride classified as a research intermediate and sulfonylating agent. It features a benzenesulfonyl chloride core para-substituted with a branched five-carbon 3-methylbutyl (isoamyl) chain. The compound has a molecular weight of 246.75 g/mol and is characterized by a predicted LogP of 3.2027, reflecting moderate lipophilicity suitable for introducing hydrophobic character into target molecules without the extreme partition coefficients of longer linear alkyl analogs . As a sulfonyl chloride, it serves as an electrophilic building block for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Its branched alkyl chain distinguishes it from simpler or linear alkyl-substituted benzenesulfonyl chlorides, offering a unique balance of steric and lipophilic properties for applications where fine-tuned molecular properties are required .

Why 4-(3-Methylbutyl)benzenesulfonyl Chloride Cannot Be Replaced by Common Linear or Branched Alkyl Analogs


Direct substitution of 4-(3-methylbutyl)benzenesulfonyl chloride with other alkyl-substituted benzenesulfonyl chlorides is not trivial due to quantifiable differences in physicochemical properties, cost, and reactivity profiles. The compound's branched isoamyl chain confers a specific LogP (3.20) that is intermediate between lower alkyl (e.g., isopropyl, LogP ~3.33-3.82) and linear pentyl (LogP ~4.43-4.57) analogs . This has direct implications for the lipophilicity and bioavailability of derived sulfonamides. Furthermore, the Hammett σ value for a para-alkyl group (≈ -0.15) predicts a distinct hydrolysis rate compared to electron-withdrawing or -donating substituents, impacting reaction kinetics and shelf-life [1]. Finally, market availability and pricing differ sharply; while simple alkyl analogs like 4-isopropylbenzenesulfonyl chloride are widely available at low cost (e.g., ~$20/g), the target compound is a niche intermediate with significantly higher per-unit cost (e.g., ~$752/g for research quantities), making substitution economically and logistically disadvantageous for small-scale or exploratory synthesis .

Comparative Quantitative Evidence for Selection of 4-(3-Methylbutyl)benzenesulfonyl Chloride


Cost-Per-Gram Premium Reflects Niche Utility Relative to Commodity Alkyl Sulfonyl Chlorides

Procurement of 4-(3-methylbutyl)benzenesulfonyl chloride incurs a substantial cost premium compared to structurally simpler alkylbenzenesulfonyl chlorides. The target compound is priced at approximately $752 per gram (based on $188 for 250 mg from Santa Cruz Biotechnology) . In contrast, 4-isopropylbenzenesulfonyl chloride is available at ~$20 per gram (Aladdin) and 4-tert-butylbenzenesulfonyl chloride at ~$4-8 per gram (TCI) [1]. This price differential reflects the compound's status as a niche, non-commodity intermediate; its use is justified only in applications where its specific branched five-carbon alkyl chain imparts unique properties not achievable with cheaper alternatives.

Medicinal Chemistry Building Block Synthesis Procurement

Computed LogP of 3.20: Intermediate Lipophilicity Between Shorter Branched and Linear Alkyl Analogs

The calculated octanol-water partition coefficient (LogP) for 4-(3-methylbutyl)benzenesulfonyl chloride is 3.2027 . This value is notably lower than the LogP of 4-pentylbenzenesulfonyl chloride (4.43-4.57) and slightly lower than the LogP of 4-isopropylbenzenesulfonyl chloride (3.33-3.82) . The branched isoamyl chain therefore provides a specific lipophilicity profile that is distinct from both the linear C5 analog and the shorter C3 branched analog. For sulfonamide derivatives, this translates to a predictable reduction in LogP compared to the linear pentyl chain, potentially improving aqueous solubility and reducing non-specific protein binding while retaining greater membrane permeability than shorter alkyl chains.

QSAR Medicinal Chemistry Drug Design

Predicted Alkaline Hydrolysis Rate Constant via Hammett Analysis: Moderate Reactivity Compared to Substituted Analogs

The rate of alkaline hydrolysis for aromatic sulfonyl chlorides correlates with the Hammett substituent constant (σ). Using the reported ρ-value of +1.564 for alkaline hydrolysis [1] and the σ_p value for a para-alkyl group (approximately -0.15 for methyl/alkyl) [2], the relative rate constant (k/k₀) can be estimated as 10^(ρ*σ) = 10^(1.564 * -0.15) ≈ 0.58. This predicts that 4-(3-methylbutyl)benzenesulfonyl chloride will hydrolyze approximately 1.7 times slower than unsubstituted benzenesulfonyl chloride (σ=0) under alkaline conditions. In contrast, a para-nitro substituent (σ=0.78) would increase the rate by approximately 17-fold (k/k₀ ≈ 16.6). This places the target compound in a moderate reactivity range, offering a balance between sufficient electrophilicity for nucleophilic substitution and acceptable stability against unwanted hydrolysis during storage or reaction workup.

Physical Organic Chemistry Reaction Kinetics Stability

Density and Molecular Weight: Distinguishing Physical Parameters from Other C11H15ClO2S Isomers

4-(3-Methylbutyl)benzenesulfonyl chloride shares the same molecular formula (C11H15ClO2S) and molecular weight (246.75 g/mol) with its linear isomer 4-pentylbenzenesulfonyl chloride . However, the branched structure results in a predicted density of 1.181 g/cm³ , which is slightly lower than the density reported for the linear analog (1.183 g/cm³) [1]. This subtle difference, while small, reflects the impact of chain branching on molecular packing and can influence physical properties such as boiling point and viscosity. For researchers requiring precise physical characterization for formulation or process development, this distinction underscores that the branched isomer is not a direct substitute for the linear pentyl derivative.

Analytical Chemistry Quality Control Synthetic Chemistry

Optimal Use Cases for 4-(3-Methylbutyl)benzenesulfonyl Chloride Based on Quantitative Differentiation


Synthesis of Sulfonamide-Based Drug Candidates Requiring Fine-Tuned Lipophilicity (LogP ~3.2)

Medicinal chemists designing sulfonamide-containing lead compounds can leverage the specific LogP of 3.20 to optimize pharmacokinetic properties. When structure-activity relationship (SAR) studies indicate that a linear pentyl chain (LogP >4.4) confers excessive lipophilicity leading to poor solubility or high metabolic clearance, the 3-methylbutyl group offers a direct replacement that reduces LogP by over 1.2 units while retaining a five-carbon hydrophobic moiety. This property is particularly valuable in CNS drug discovery programs where a LogP in the 2-4 range is often targeted for optimal blood-brain barrier penetration.

Development of Enzyme Inhibitors Where Moderate Sulfonyl Chloride Reactivity and Stability Are Required

The predicted alkaline hydrolysis rate of 4-(3-methylbutyl)benzenesulfonyl chloride is approximately 1.7 times slower than unsubstituted benzenesulfonyl chloride [1]. This moderate reactivity profile is advantageous for in situ derivatization protocols or for researchers requiring sulfonyl chlorides that can be stored and handled without rapid degradation due to atmospheric moisture. Compared to highly reactive electron-deficient sulfonyl chlorides (e.g., p-nitro derivatives), the 4-alkyl substituted compound offers greater experimental robustness and is better suited for multi-step syntheses where the sulfonyl chloride moiety must survive intermediate workup conditions.

Niche Building Block for Specialized Polymer or Materials Science Applications

The branched isoamyl chain introduces a specific steric bulk and packing disruption that is distinct from linear alkyl chains . In the synthesis of sulfonated polymers or liquid crystalline materials, the use of 4-(3-methylbutyl)benzenesulfonyl chloride as an end-cap or pendant group modifier can alter polymer chain entanglement, glass transition temperature, or mesophase behavior relative to linear analogs. The higher cost of this niche intermediate is justified only in such specialized R&D contexts where the unique physical properties imparted by the branched chain are essential for achieving the desired material performance.

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